N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at the 3-position. The compound features a 4-acetamidophenyl moiety attached to the carboxamide nitrogen and a 3-methylbenzyl group at the 1-position of the dihydropyridine ring.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-5-3-6-17(13-15)14-25-12-4-7-20(22(25)28)21(27)24-19-10-8-18(9-11-19)23-16(2)26/h3-13H,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAAKFMIGSPEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives to introduce the acetamidophenyl group.
Attachment of the Methylphenylmethyl Group: This step involves the alkylation of the pyridine ring with a methylphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substitutions, bioactivity, and applications:
Table 1: Structural and Functional Comparison of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Derivatives
Key Observations:
Substitution Patterns and Bioactivity The 1-position substituent (e.g., 3-methylbenzyl in the target compound vs. 4-fluorophenyl in BMS-777607) significantly influences target selectivity. BMS-777607’s 4-fluorophenyl group enhances Met kinase binding affinity, while the target compound’s 3-methylbenzyl may favor alternative kinase isoforms . The 3-carboxamide-linked aryl group (e.g., 4-acetamidophenyl in the target compound vs. adamantyl in Compound 67) modulates solubility and membrane permeability.
Functional Implications
- BMS-777607 exemplifies how electron-withdrawing groups (e.g., 4-ethoxy) on the dihydropyridine ring enhance metabolic stability and oral bioavailability .
- The agricultural derivative (N-(4'-chlorobiphenyl-2-yl)-...) highlights the scaffold’s versatility, where halogenated biphenyl groups confer fungicidal properties by disrupting fungal membrane proteins .
Synthetic Methodologies
- The target compound’s synthesis likely follows protocols analogous to those for Compound 67 , involving condensation of substituted anilines with activated 2-oxo-dihydropyridine intermediates under acidic conditions .
Research Findings and Data Gaps
- Kinase Inhibition Potential: While BMS-777607 shows nanomolar potency against Met kinase, the target compound’s 4-acetamidophenyl group may shift selectivity toward other tyrosine kinases (e.g., EGFR or VEGFR), necessitating enzymatic assays for validation .
- Antimicrobial Activity : Compound 67’s adamantyl group suggests possible activity against bacterial efflux pumps; similar studies are warranted for the target compound .
- Toxicity and ADME: No data are provided for the target compound’s pharmacokinetics. Comparative studies with BMS-777607 (oral efficacy) and the agricultural derivative (environmental persistence) are critical for therapeutic or industrial applications .
Biological Activity
N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O3, with a molecular weight of 360.413 g/mol. The compound contains a pyridine ring along with acetamidophenyl and methylphenylmethyl groups, which contribute to its unique properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating its potency. For instance, derivatives of similar compounds have reported MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism of action likely involves the inhibition of key enzymes or receptors associated with cancer cell proliferation and survival .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes critical for microbial growth and cancer cell survival.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects that promote cell death or inhibit cell division.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Acetamidophenyl Group : Acylation of aniline derivatives.
- Attachment of the Methylphenylmethyl Group : Alkylation with methylphenylmethyl halides .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide | Contains sulfamoyl group | Distinct antimicrobial activity |
| N-(4-acetamidophenyl)indomethacinamide | Indomethacin derivative | Anti-inflammatory properties |
| 1-(2-chlorophenyl)methyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorophenyl and methoxy groups | Enhanced solubility and bioavailability |
This table illustrates how this compound stands out due to its specific combination of functional groups that confer unique chemical reactivity and biological activity compared to other similar compounds .
Case Studies
Several case studies have focused on the biological evaluation of this compound:
- Antimicrobial Efficacy : A study evaluated various derivatives for their antimicrobial activity against clinical isolates, revealing significant efficacy in inhibiting bacterial growth .
- Anticancer Potential : Another study explored the compound's ability to induce apoptosis in cancer cell lines through targeted enzyme inhibition, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
